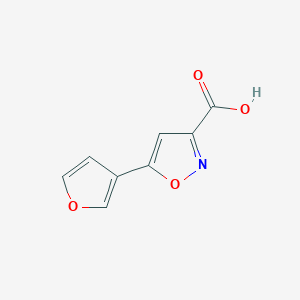

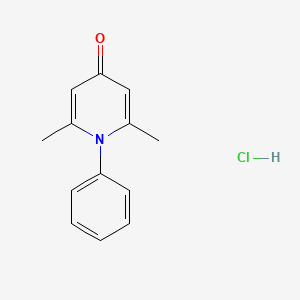

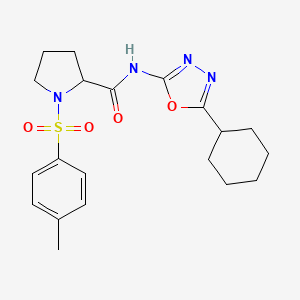

5-(Furan-3-yl)-1,2-oxazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Furans are five-membered aromatic heterocycles containing one oxygen atom. They are important building blocks in organic chemistry and are also found as natural products in various sources, mostly in plants, algae, and microorganisms .

Synthesis Analysis

Furan compounds can be synthesized through various methods. Some classical methods have been modified and improved, while other new methods have been developed. A vast variety of catalysts are used for these transformations . For instance, an effective protocol for the synthesis of 5-(furan-3-yl)barbiturate and 5-(furan-3-yl)thiobarbiturate derivatives involves a one-pot three-component reaction of readily available starting materials arylglyoxals, barbituric acid or thiobarbituric acid, and acetylacetone in water as a solvent .Molecular Structure Analysis

Furans are five-membered aromatic heterocycles containing one oxygen atom . The specific molecular structure of “5-(Furan-3-yl)-1,2-oxazole-3-carboxylic acid” would need to be determined through further analysis.Chemical Reactions Analysis

The chemical reactions involving furan compounds are diverse and depend on the specific compound and conditions. For example, reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH afford products of hydroarylation of the carbon–carbon double bond .Physical And Chemical Properties Analysis

The physical and chemical properties of furan compounds can vary greatly depending on the specific compound. For instance, 3-(furan-3-yl)propanoic acid has a melting point of 62-66 degrees Celsius .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Thiol-Thione Tautomers : 5-Furan-2-yl[1,3,4]oxadiazole-2-thiol and 5-Furan-2yl-4H [1,2,4] triazole-3-thiol were synthesized from furan-2-carboxylic acid hydrazide, leading to Mannich bases and methyl derivatives. The structures were confirmed using elemental analyses, IR, and NMR spectra, highlighting thiol-thione tautomeric equilibrium (Koparır, Çetin, & Cansiz, 2005).

Formation of New Furan Derivatives : New furan derivatives were isolated from mangrove-derived endophytic fungus, showing the versatility of furan compounds in chemical synthesis (Chen et al., 2017).

Development of 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives : This synthesis process involved converting furan-2-carboxylic acid hydrazide into various derivatives, showcasing the chemical diversity achievable with furan compounds (Cansiz, Koparır, & Demirdağ, 2004).

Biological and Pharmaceutical Applications

Antimicrobial Activity of Derivatives : The antimicrobial activity of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives was explored, demonstrating the potential pharmaceutical applications of these compounds (Danilchenko & Parchenko, 2017).

Enzyme-Catalyzed Oxidation for Polymer Production : An enzyme that oxidizes [5-(hydroxymethyl)furan-2-yl]methanol to furan-2,5-dicarboxylic acid (FDCA), a key compound for polymer production, was identified, indicating the role of furan derivatives in green chemistry and materials science (Dijkman, Groothuis, & Fraaije, 2014).

Photophysical and Chemical Analysis

- Photophysical Evaluation of Furan-Decorated Nucleosides : Furan derivatives were evaluated for their photophysical properties when attached to nucleosides, highlighting their use as fluorescent probes in biochemical and medical research (Greco & Tor, 2007).

Safety and Hazards

Orientations Futures

Furan compounds are considered platform chemicals and have received significant attention due to their wide range of applications in the synthesis of many fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others . Future research will likely continue to explore new synthesis methods, applications, and safety considerations of these compounds.

Propriétés

IUPAC Name |

5-(furan-3-yl)-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4/c10-8(11)6-3-7(13-9-6)5-1-2-12-4-5/h1-4H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXFWXFWSULSIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=CC(=NO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Furan-3-yl)-1,2-oxazole-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclohexyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide](/img/structure/B2475295.png)

![2-[benzyl(1-methoxy-2-methylpropan-2-yl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2475299.png)

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2475303.png)

![(2S)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethanol;hydrochloride](/img/structure/B2475311.png)

![5-Fluoro-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2475315.png)